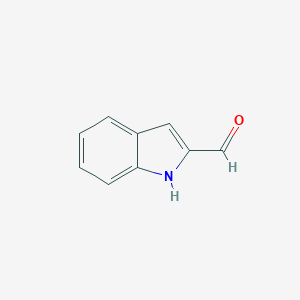

1H-Indole-2-carbaldehyde

Overview

Description

1H-Indole-2-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a formyl group (-CHO) at the second position of the indole ring structure. This functional group is reactive and serves as a key intermediate in various chemical syntheses, particularly in the construction of complex indole derivatives that have applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 1H-indole-2-carbaldehydes has been achieved through several methods. One approach involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS), which proceeds efficiently for a wide variety of substrates, yielding the desired products in good to excellent yields . Another method employs TiCl4 and t-BuNH2 to promote hydroamination/annulation of delta-keto-acetylenes, leading to the formation of pyrrolo[1,2-a]indole-2-carbaldehydes under mild conditions . Additionally, a metal-free synthesis using NIS-mediated cyclization of 1-(2-anilinyl)prop-2-yn-1-ols in water has been reported, which is operationally straightforward and environmentally friendly .

Molecular Structure Analysis

The molecular structure of this compound consists of a planar indole core with a formyl group at the 2-position. The indole moiety is electron-rich due to the nitrogen atom in the pyrrole ring, which can participate in various chemical reactions. The formyl group is highly reactive and can be involved in nucleophilic addition reactions, making 1H-indole-2-carbaldehydes versatile intermediates in organic synthesis .

Chemical Reactions Analysis

1H-Indole-2-carbaldehydes are versatile intermediates that can undergo a variety of chemical reactions. They can participate in cycloaddition reactions, as seen in the synthesis of indolizine-1-carbaldehydes , and can also be used in domino reactions, such as the three-component indium-mediated domino allylation to produce variously functionalized indolylbutenes . Furthermore, they can undergo photochemical rearrangement, as demonstrated with 1-allyl-1,8-dihydropyrrolo-[2,3-b]indoles , and can react with 4-amino-5-alkyl(aryl)-4H-triazole-3-thiols to form new heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole-2-carbaldehydes are influenced by the indole core and the formyl substituent. The compound's spectroscopic properties have been studied using various techniques such as NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy. Computational methods, including DFT calculations, have been used to optimize the molecular structure and vibrational modes, providing insights into the electronic properties and potential energy distribution within the molecule. Molecular docking studies have also been conducted to explore the biological interactions of indole derivatives, which can be useful in drug design .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

A method for preparing 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization has been developed. This method is operationally simple and efficient, yielding products in 70-99% yield. It involves the activation of the alkyne moiety by the gold(I) catalyst, leading to a series of reactions culminating in the formation of 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).

Synthesis of 1H-Indazole-3-Carbaldehyde

A method for the synthesis of 1H-indazole-3-carbaldehyde was reported, involving the ring opening of indole in acid condition, followed by diazotization and cyclization, with a yield of 36%. This method is noted for its low cost, simplicity, and suitability for industrial production (Gong Ping, 2012).

Spectroscopic and Computational Studies

1H-Indole-3-carbaldehyde was studied using various spectroscopic techniques and quantum chemical approaches. This research included Hirshfeld surface analysis, NMR, FT-Raman, FT-IR, UV-Visible spectroscopy, and DFT computations, contributing to a deeper understanding of its molecular structure and electronic properties (Fatima et al., 2022).

Baeyer-Villiger Oxidation

The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes led to the synthesis of 1,2-dihydro-3H-indol-3-ones, demonstrating the versatility of this compound in organic synthesis (Bourlot et al., 1994).

Metal-Free Synthesis

A metal-free method for synthesizing 1H-indole-2-carbaldehydes from 1-(2-aminophenyl)prop-2-yn-1-ols in water was reported. This approach is operationally straightforward and ecologically benign, highlighting the compound's potential for large-scale industrial synthesis (Kothandaraman et al., 2013).

Nucleophilic Substitution Reactions

1-Methoxyindole-3-carbaldehyde was shown to be a versatile electrophile, reacting regioselectively with various nucleophiles. This study demonstrated the compound's utility in synthesizing 2-substituted indole-3-carbaldehydes, expanding its applications in heterocyclic chemistry (Yamada et al., 2012).

Green Synthesis Approaches

The synthesis of indole-3-carbaldehyde and its derivatives using a green, nanocatalyzed route was investigated. This approach emphasizes environmental and economic benefits, showcasing the compound's role in sustainable chemistry (Madan, 2020).

Safety and Hazards

1H-Indole-2-carbaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

1H-Indole-2-carbaldehyde and its derivatives have been widely used as starting materials for the synthesis of important indole-based compounds . This review highlights the recent applications of this compound in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

1H-Indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the biological activities that the compound exhibits.

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives, including this compound, affect various biochemical pathways. For example, they have been found to influence the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can be diverse, ranging from antiviral activity to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of this compound’s action can be diverse due to its ability to interact with multiple targets. For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A . .

properties

IUPAC Name |

1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNOTUDDIXOFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172468 | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19005-93-7 | |

| Record name | 2-Formylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FORMYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N9CD7DLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.